1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-amine
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Overview
Description
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-amine is a heterocyclic compound that features a triazole ring fused to a pyridazine ring, with a piperidine moiety attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ortho esters, followed by cyclization to form the triazole ring. The piperidine moiety is then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or sulfonyl groups .
Scientific Research Applications
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target enzyme .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Explored for its enzyme inhibitory activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Investigated for its potential as an antiviral agent.
Uniqueness
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazole and pyridazine ring with a piperidine moiety makes it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C10H14N6 |
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Molecular Weight |
218.26 g/mol |
IUPAC Name |
1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-amine |
InChI |
InChI=1S/C10H14N6/c11-8-2-1-5-15(6-8)10-4-3-9-13-12-7-16(9)14-10/h3-4,7-8H,1-2,5-6,11H2 |
InChI Key |
CLOXMCGNSZMLFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C=NN=C3C=C2)N |
Origin of Product |
United States |
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